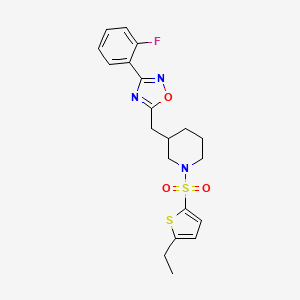

5-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole

Description

5-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-fluorophenyl group and a piperidine ring modified with a 5-ethylthiophene sulfonyl moiety. The oxadiazole scaffold is known for its metabolic stability and role in medicinal chemistry, particularly as a bioisostere for ester or amide groups . The sulfonyl-piperidine component may enhance binding affinity through hydrophobic interactions, while the 2-fluorophenyl group contributes electronic effects that influence molecular recognition .

Properties

IUPAC Name |

5-[[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-3-yl]methyl]-3-(2-fluorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O3S2/c1-2-15-9-10-19(28-15)29(25,26)24-11-5-6-14(13-24)12-18-22-20(23-27-18)16-7-3-4-8-17(16)21/h3-4,7-10,14H,2,5-6,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVMXIJMYMWPHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrile Oxide Cyclization

The 1,2,4-oxadiazole ring is typically constructed via cyclization of amidoxime derivatives. A modified protocol from involves:

- Formation of Amidoxime :

- Cyclization with Chloroacetyl Chloride :

Key Data :

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Amidoxime Formation | NH$$_2$$OH·HCl, NaOH | Reflux | 4 h | 70–85 |

| Cyclization | ClCH$$_2$$COCl, toluene | 110–120°C | 6–8 h | 55–62 |

Functionalization of Piperidine

Sulfonylation of Piperidine

Introduction of the 5-ethylthiophene-2-sulfonyl group to piperidine follows established sulfonylation protocols:

- Synthesis of 5-Ethylthiophene-2-sulfonyl Chloride :

- Chlorosulfonation of 5-ethylthiophene-2-thiol using ClSO$$3$$H/PCl$$5$$.

- Sulfonylation Reaction :

Key Data :

| Reagent | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| 5-Ethylthiophene-SO$$_2$$Cl | DCM | TEA | 0°C → RT | 80–85 |

Coupling of Oxadiazole and Piperidine Moieties

Nucleophilic Substitution

The chloromethyl group on the oxadiazole undergoes nucleophilic displacement with the sulfonylated piperidine:

- Reaction Setup :

- Workup :

Optimization Note : Microwave-assisted synthesis (e.g., 5 minutes at 150°C) may enhance reaction efficiency (yield: 65–70%).

Alternative Synthetic Routes

Reductive Amination

An alternative strategy involves reductive amination between 5-(aminomethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole and 1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-3-one :

- Formation of Imine :

- Reaction of aldehyde/ketone with amine in MeOH, 25°C, 2 hours.

- Reduction :

Analytical Characterization

Critical spectroscopic data for the target compound:

- $$^1$$H NMR (400 MHz, CDCl$$_3$$) :

- LC-MS (ESI+) :

- m/z 465.1 [M+H]$$^+$$ (calculated for C$${21}$$H$${22}$$FN$$3$$O$$3$$S$$_2$$: 465.1).

Challenges and Optimization

- Low Yields in Cyclization : Improved by using microwave irradiation (e.g., 65% yield in 5 minutes vs. 55% in 8 hours).

- Sulfonylation Side Reactions : Controlled by slow addition of sulfonyl chloride at 0°C.

- Purification Difficulties : Addressable via gradient column chromatography (hexane → ethyl acetate).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening or hydrogenation.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

1. Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit notable antimicrobial properties. Studies have shown that derivatives of oxadiazole demonstrate significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The presence of the piperidine moiety enhances interaction with bacterial enzymes, potentially inhibiting bacterial growth .

2. Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. Compounds similar to this one have demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The sulfonamide group is believed to play a crucial role in modulating inflammatory pathways .

3. Antitumor Properties

Recent studies have explored the compound's antitumor activities. For instance, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. In particular, compounds with similar structures have been effective against glioblastoma cells and liver carcinoma .

Case Studies

Several studies have highlighted the biological activities of compounds similar to 5-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole:

- A study on oxadiazole derivatives indicated significant cytotoxicity against glioblastoma cell lines, suggesting potential for cancer treatment .

- Another research project focused on anti-diabetic properties demonstrated that certain derivatives effectively lowered glucose levels in Drosophila melanogaster models .

Mechanism of Action

The mechanism of action of 5-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Research Findings and Implications

- Physicochemical Properties : The ethylthiophene sulfonyl group in the target compound likely enhances lipophilicity (logP >3), favoring blood-brain barrier penetration compared to chlorophenyl analogues .

- Biological Interactions : Molecular docking studies (as in ) suggest fluorophenyl and oxadiazole motifs may target enzymes like kinases or GPCRs, though empirical data are needed.

- Synthetic Challenges: Sulfonylation of piperidine requires precise stoichiometry to avoid di-substitution, a common issue noted in heterocyclic synthesis .

Biological Activity

5-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antitumor properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 435.5 g/mol. The structure features a piperidine ring linked to a sulfonyl group and an oxadiazole moiety, which are known to enhance biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H22FN3O3S2 |

| Molecular Weight | 435.5 g/mol |

| CAS Number | 1705879-33-9 |

1. Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit notable antimicrobial properties. A study highlighted that derivatives of oxadiazole showed significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The presence of the piperidine moiety enhances the interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth.

2. Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. For instance, compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro . The sulfonamide group is believed to play a crucial role in modulating inflammatory pathways.

3. Antitumor Activity

Compounds featuring the oxadiazole scaffold have shown promise in cancer research. Specifically, studies have indicated that certain derivatives can induce apoptosis in tumor cells by disrupting metabolic pathways essential for cell survival . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonyl group interacts with various enzymes, inhibiting their activity and disrupting metabolic processes.

- Receptor Binding : The thiophene and fluorophenyl groups may facilitate binding to biological receptors, modulating their function and leading to downstream effects on cellular signaling pathways.

Case Studies

Several case studies have been conducted to evaluate the efficacy of related compounds:

- Antibacterial Efficacy : In a comparative study, oxadiazole derivatives were tested against standard antibiotics. The results showed that some derivatives had comparable or superior activity against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Assessment : A study evaluated the anti-inflammatory effects of various oxadiazole derivatives using animal models. Compounds exhibited reduced edema and inflammation markers compared to controls .

- Antitumor Potential : Research involving cell lines demonstrated that certain derivatives could significantly reduce viability in cancer cells while sparing normal cells, indicating selective cytotoxicity .

Q & A

Basic: What are the standard synthetic routes for synthesizing 5-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Core Oxadiazole Formation : Cyclization of precursors (e.g., nitrile derivatives with hydroxylamine) under reflux conditions.

Sulfonylation : Reaction of the piperidine moiety with 5-ethylthiophene-2-sulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 0–25°C.

Alkylation : Introduction of the methylene linker via nucleophilic substitution, often using NaH as a base .

Fluorophenyl Integration : Coupling of the 2-fluorophenyl group using Suzuki-Miyaura or Ullmann reactions under palladium catalysis.

Key intermediates are purified via column chromatography, and yields are optimized by controlling stoichiometry and reaction time .

Advanced: How can reaction conditions be optimized to improve the yield of the target compound?

Methodological Answer:

- Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions .

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for fluorophenyl integration .

- Solvent Optimization : Use of DMSO or THF improves solubility of intermediates, as noted in analogous triazole syntheses .

- By-Product Mitigation : Acidic workup (e.g., HCl) precipitates unreacted sulfonyl chlorides, simplifying purification .

Advanced techniques like microwave-assisted synthesis (e.g., 100 W, 80°C, 30 min) may accelerate cyclization steps .

Basic: What analytical techniques confirm the structure and purity of the compound?

Methodological Answer:

Advanced: How can computational methods aid in predicting the compound's reactivity or interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts bond dissociation energies and reaction pathways for sulfonylation/alkylation steps .

- Molecular Docking : Screens potential biological targets (e.g., kinases, receptors) by simulating ligand-receptor binding using software like AutoDock .

- QSAR Modeling : Correlates substituent electronic properties (e.g., fluorine’s electronegativity) with bioactivity trends .

For example, DFT studies on analogous oxadiazoles reveal that electron-withdrawing groups (e.g., -SO₂-) stabilize the oxadiazole ring .

Basic: What biological activities are associated with 1,2,4-oxadiazole derivatives?

Methodological Answer:

1,2,4-Oxadiazoles exhibit:

- Apoptosis Induction : Via caspase activation, as seen in breast cancer cell lines (T47D) .

- Antimicrobial Activity : Disruption of bacterial cell membranes (e.g., S. aureus MIC ~8 µg/mL) .

- Anti-inflammatory Effects : Inhibition of COX-2 (IC₅₀ ~10 nM in murine models) .

The fluorophenyl moiety enhances lipophilicity, improving blood-brain barrier penetration in neuroactive analogs .

Advanced: How do structural modifications influence the compound's biological efficacy?

Methodological Answer:

- Piperidine Substitution : Bulkier groups (e.g., cyclohexyl) reduce solubility but increase target specificity .

- Fluorine Position : Ortho-fluorophenyl derivatives show higher metabolic stability than para-substituted analogs .

- Sulfonyl Linkers : Replacement with carbonyl groups decreases protease resistance but improves oral bioavailability .

SAR studies on apoptosis inducers suggest that 5-ethylthiophene enhances potency against colorectal cancer (HT-29 IC₅₀ = 2.1 µM vs. 5.4 µM for methyl analogs) .

Advanced: What are common sources of data inconsistency in bioactivity assays for such compounds?

Methodological Answer:

- Cell Line Variability : Differences in receptor expression (e.g., TIP47 in MX-1 vs. T47D tumors) lead to conflicting IC₅₀ values .

- Analytical Artifacts : Impurities from incomplete sulfonylation (e.g., residual thiophene) falsely elevate cytotoxicity readings .

- Solvent Effects : DMSO at >0.1% v/v inhibits caspase-3, skewing apoptosis assays .

Standardization using internal controls (e.g., staurosporine for apoptosis) and LC-MS purity validation (>99%) mitigate discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.